N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide
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Overview
Description
N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the fluorophenyl group, and the coupling with the pyrrole moiety. Common synthetic routes may include:
Formation of Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of Fluorophenyl Group: This step may involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Coupling with Pyrrole Moiety: The final step may involve amide bond formation through reactions with acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropyl and fluorophenyl groups.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(4-chlorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide
- N-cyclopropyl-2-(4-bromophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide
Uniqueness
The uniqueness of N-cyclopropyl-2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro- and bromo- analogs
Properties
IUPAC Name |
N-cyclopropyl-2-(4-fluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-19-10-2-3-16(19)12-20(15-8-9-15)17(21)11-13-4-6-14(18)7-5-13/h2-7,10,15H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWULQSSCYBDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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